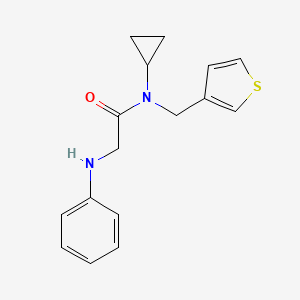![molecular formula C16H18N2O2 B7587151 N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide, also known as ABOC, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. ABOC is a bicyclic compound that consists of a benzofuran ring and an azabicyclooctane ring, which makes it a promising candidate for drug development, particularly for the treatment of neurological disorders.
作用機序
The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive function and memory. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has also been found to have neuroprotective effects, which may be attributed to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been found to improve cognitive function and memory in rats, as well as reduce anxiety-like behavior and depression-like symptoms. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has also been shown to have analgesic effects, which may be attributed to its modulation of the sigma-1 receptor, which is involved in pain perception.
実験室実験の利点と制限
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which allows for the precise modulation of cellular processes. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide is also a synthetic compound, which allows for consistent and reproducible results. However, N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has some limitations, including its relatively high cost and limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the study of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide. One potential avenue is the development of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the sigma-1 receptor as a potential target for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide and its effects on cellular processes.
合成法
The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide involves a multistep process that starts with the reaction of 2-aminobenzofuran with 1,3-dibromopropane to form a key intermediate. The intermediate is then subjected to a series of reactions that involve reduction, cyclization, and deprotection steps to yield the final product, N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide. The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been optimized to achieve high yields and purity, making it a viable compound for further research.
科学的研究の応用
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, apoptosis, and ion channel regulation. N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide has been found to modulate the activity of the sigma-1 receptor, which has led to its investigation as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-7-10-3-1-2-4-14(10)20-15)18-13-8-11-5-6-12(9-13)17-11/h1-4,7,11-13,17H,5-6,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTAMZYOUBODJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)

![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
